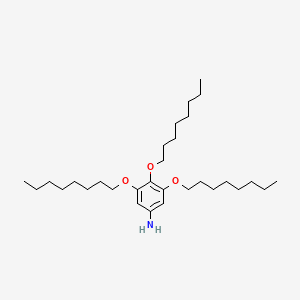
5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one is a heterocyclic compound that belongs to the benzazepine family These compounds are characterized by a seven-membered ring containing nitrogen and are known for their diverse biological activities
Preparation Methods
The synthesis of 5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one can be achieved through several synthetic routes. One common method involves the intramolecular cyclization of N-acyl-N-ethylaniline, which is obtained from N-ethylaniline. This reaction typically occurs under Friedel-Crafts alkylation conditions, resulting in the formation of the benzazepine ring . Another approach involves the lithiation of o-benzylaniline followed by reaction with cinnamic acid methyl ester, deprotection, and subsequent cyclization . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with hydroxylamine to form oximes or with hydrazine to form hydrazones . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, benzazepine derivatives have been studied for their potential therapeutic effects, including antibacterial activity, sodium channel blocking, and inhibition of squalene synthase . These properties make them promising candidates for the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure . Additionally, some benzazepine derivatives have shown anticancer effects .
Mechanism of Action
The mechanism of action of 5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. For instance, benzazepine derivatives can act as sodium channel blockers, which modulate the flow of sodium ions across cell membranes . This action can influence various physiological processes, including nerve signal transmission and muscle contraction. Additionally, some benzazepine derivatives inhibit squalene synthase, an enzyme involved in cholesterol biosynthesis, thereby reducing cholesterol levels .
Comparison with Similar Compounds
5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one can be compared with other similar compounds, such as 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one and 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione . While these compounds share a similar benzazepine or benzodiazepine core, their chemical properties and biological activities can vary significantly. For example, the presence of different substituents, such as chlorine or methyl groups, can influence their pharmacological effects and therapeutic potential
Properties
CAS No. |
139437-20-0 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
5-phenyl-1,3,4,5-tetrahydro-3-benzazepin-2-one |
InChI |
InChI=1S/C16H15NO/c18-16-10-13-8-4-5-9-14(13)15(11-17-16)12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,17,18) |
InChI Key |
XNRDOVIJXYNFNF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2CC(=O)N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene](/img/structure/B14274347.png)
![(2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14274354.png)

![Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate](/img/structure/B14274374.png)
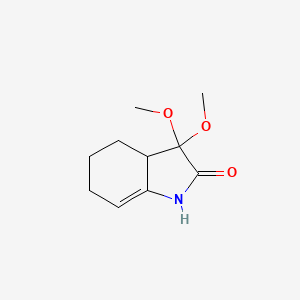
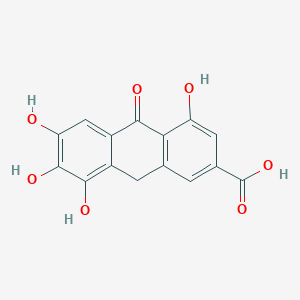
![Acetamide, N,N'-[methylenebis(2-bromo-4,1-phenylene)]bis-](/img/structure/B14274393.png)
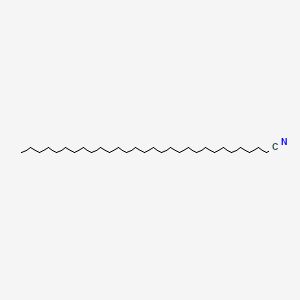
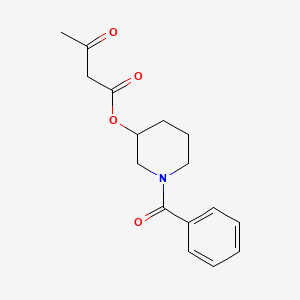

![1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]-](/img/structure/B14274419.png)
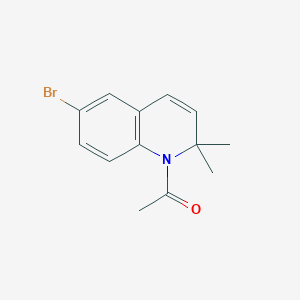
![(6S)-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol](/img/structure/B14274432.png)
